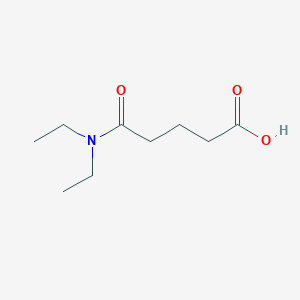

4-(diethylcarbamoyl)butanoic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(diethylcarbamoyl)butanoic Acid, also known as DECA or Etodolac, is an organic compound with the molecular formula C9H17NO3. It is a synthetic organic compound which is highly specific for several parasites .

Synthesis Analysis

The synthesis of this compound or similar compounds often involves the reaction of aniline and anhydride . The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .Molecular Structure Analysis

The molecular structure of this compound is characterized by a backbone that adopts an extended configuration . The molecule is kinked about the methylene-C–N (amide) bond . An additional twist in the molecule is noted between the amide and phenyl groups .Physical and Chemical Properties Analysis

This compound has a molecular weight of 187.239. Carboxylic acids of low molar mass are quite soluble in water . The solubility decreases as the carbon chain length increases .Wissenschaftliche Forschungsanwendungen

Optical Gating of Photosensitive Synthetic Ion Channels

Research demonstrates the use of 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid in the optical gating of nanofluidic devices based on synthetic ion channels. The study shows how photolabile hydrophobic molecules, when irradiated, lead to the generation of hydrophilic groups, facilitating UV-light-triggered permselective transport of ionic species. This application is significant for light-induced controlled release, sensing, and information processing in nanofluidics and bioengineering (Ali et al., 2012).

Synthesis of Substituted Indolizidines

Another study focuses on the synthesis of 5-substituted indolizidines using the dianion of 4-(phenylsulfonyl)butanoic acid, showcasing the compound's role in preparing pivotal intermediates for novel syntheses of indolizidines with various alkyl substituents. This research has implications for the development of new synthetic pathways in organic chemistry (Kiddle, Green, & Thompson, 1995).

Spectroscopic Investigation and Molecular Docking

A study investigating 4-[(3, 4-dichlorophenyl) amino] 2-methylidene 4-oxo butanoic acid through spectroscopic methods and DFT calculations explores its potential as a nonlinear optical (NLO) material and its binding energy with suitable proteins. This research contributes to the understanding of the compound's electronic structure and its potential application in materials science and drug discovery (Vanasundari et al., 2017).

Fermentative Butanol Production

The biotechnological production of butanol by clostridia, using substrates like 4-(diethylcarbamoyl)butanoic Acid, highlights its application in renewable energy. This research reviews advances in fermentative butanol production, strain improvement, and the potential for sustainable biofuel production (Lee et al., 2008).

Metabolic Engineering for 1,4-Butanediol Production

A groundbreaking study details the engineering of Escherichia coli for direct production of 1,4-butanediol from renewable carbohydrate feedstocks, demonstrating the compound's relevance in industrial biotechnology for producing valuable polymers from non-petroleum sources (Yim et al., 2011).

Eigenschaften

IUPAC Name |

5-(diethylamino)-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-3-10(4-2)8(11)6-5-7-9(12)13/h3-7H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYMWLIJFLBQNMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(Morpholin-4-yl)-2-oxoethoxy]benzoic acid](/img/structure/B2728323.png)

![3-Phenyl-octahydropyrano[4,3-b]pyrrole](/img/structure/B2728331.png)

![2-[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]benzoic acid](/img/structure/B2728332.png)

![N'-(3,4-dimethylphenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide](/img/structure/B2728334.png)

![4-{[1-(2,3-dimethoxybenzoyl)piperidin-3-yl]oxy}pyridine](/img/structure/B2728337.png)

![N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2728338.png)

![N-(3,4-difluorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2728342.png)